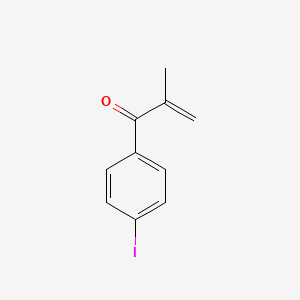silane CAS No. 79841-59-1](/img/structure/B14427896.png)
[3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is an organosilicon compound characterized by the presence of a thiirane ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with a thiirane derivative in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the quality and purity of the final product.
Types of Reactions:
Oxidation: The thiirane ring in 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux conditions.
Substitution: Nitric acid, halogens; room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential bioactivity is being explored in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In materials science, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance material performance.
Mechanism of Action
The mechanism by which 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The thiirane ring and aromatic groups can participate in binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparison with Similar Compounds
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylgermane: Similar structure but with a germanium atom instead of silicon.
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylstannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
79841-59-1 |
|---|---|
Molecular Formula |
C25H28O2SSi |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[3,3-bis(4-methoxyphenyl)-2-phenylthiiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C25H28O2SSi/c1-26-22-15-11-19(12-16-22)24(20-13-17-23(27-2)18-14-20)25(28-24,29(3,4)5)21-9-7-6-8-10-21/h6-18H,1-5H3 |
InChI Key |
AJTHCWOJQSTLHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(S2)(C3=CC=CC=C3)[Si](C)(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
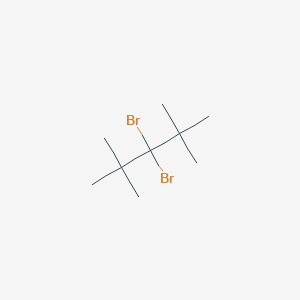
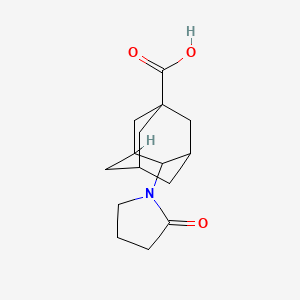
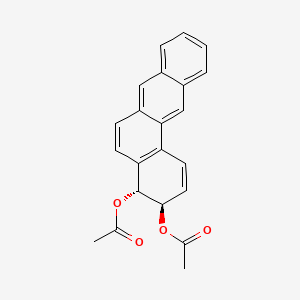




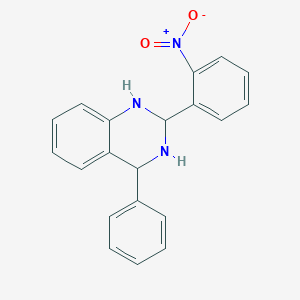
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
